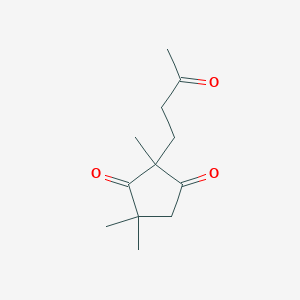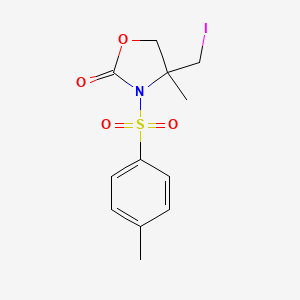
4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a complex organic compound that features an oxazolidinone ring substituted with an iodomethyl group, a methyl group, and a 4-methylbenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the reaction of 4-methylbenzene-1-sulfonyl chloride with an appropriate oxazolidinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylbenzylsulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Methylbenzenemethanesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
94953-04-5 |
|---|---|
Formule moléculaire |
C12H14INO4S |
Poids moléculaire |
395.22 g/mol |
Nom IUPAC |
4-(iodomethyl)-4-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14INO4S/c1-9-3-5-10(6-4-9)19(16,17)14-11(15)18-8-12(14,2)7-13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
FELFMFNKYDESDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)OCC2(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


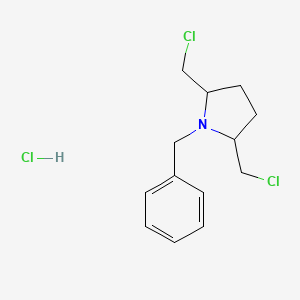
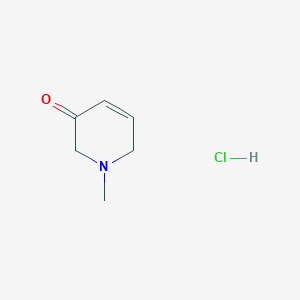
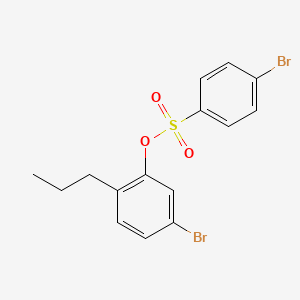
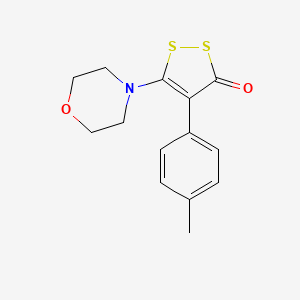
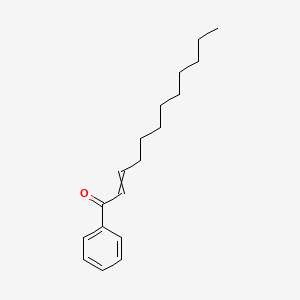
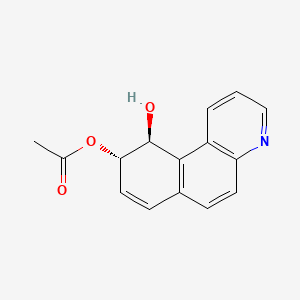
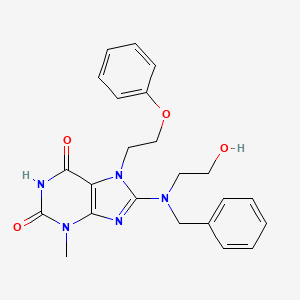

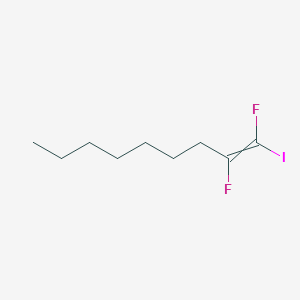
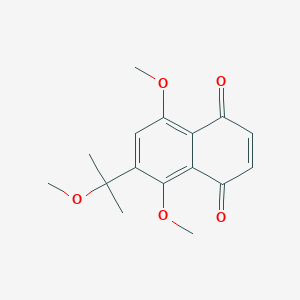
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
